molecular formula C12H21N3O2 B2467785 N-methyl-2-[2-(prop-2-enamido)ethyl]piperidine-1-carboxamide CAS No. 2411277-20-6

N-methyl-2-[2-(prop-2-enamido)ethyl]piperidine-1-carboxamide

Cat. No.: B2467785
CAS No.: 2411277-20-6
M. Wt: 239.319
InChI Key: NWGNWQNUDTUOCU-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(prop-2-enamido)ethyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group and an enamidoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-(prop-2-enamido)ethyl]piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Enamidoethyl Side Chain: The enamidoethyl side chain is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate alkylating agent containing the enamido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-(prop-2-enamido)ethyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the enamido group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the enamido group.

Scientific Research Applications

N-methyl-2-[2-(prop-2-enamido)ethyl]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(prop-2-enamido)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Methylenebisacrylamide: A related compound with similar structural features but different functional groups.

    N-[(prop-2-enoylamino)methyl]prop-2-enamide: Another compound with an enamido group but different overall structure.

Uniqueness

N-methyl-2-[2-(prop-2-enamido)ethyl]piperidine-1-carboxamide is unique due to its specific combination of a piperidine ring, carboxamide group, and enamidoethyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-3-11(16)14-8-7-10-6-4-5-9-15(10)12(17)13-2/h3,10H,1,4-9H2,2H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGNWQNUDTUOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCCCC1CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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